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Cat. No.: B12457157

Get Quote

Executive Summary & Compound Profile
5-Bromo-3-(methylamino)picolinonitrile is a functionalized pyridine building block. Its value

lies in the orthogonal reactivity of its three substituents: the nitrile (C2) for heterocycle

formation, the amine (C3) for solubilizing group attachment, and the bromide (C5) for cross-

coupling (Suzuki/Buchwald).

However, its synthesis—typically via Nucleophilic Aromatic Substitution (S

Ar) of 3,5-dibromopicolinonitrile—poses a significant analytical challenge: Regioisomeric Purity.

This guide compares the target compound against its two most critical "alternatives"

(impurities):

The Regioisomer: 3-Bromo-5-(methylamino)picolinonitrile (Result of S

Ar attack at C5).

The Precursor: 3,5-Dibromopicolinonitrile (Unreacted starting material).
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The Hydrolysis Byproduct: 5-Bromo-3-(methylamino)picolinamide (Result of nitrile

hydrolysis).

Structural Specifications
IUPAC Name: 5-Bromo-3-(methylamino)pyridine-2-carbonitrile

Molecular Formula: C

H

BrN

Molecular Weight: 212.05 g/mol

Key Features:

H-Bond Donor: Secondary amine (-NHMe).

Electronic Environment: Highly polarized pyridine ring.

Theoretical Spectral Prediction & Logic
Before analyzing the data, we must establish the causality of the chemical shifts. The pyridine

ring creates a strong magnetic anisotropy, but the substituents dramatically alter the local

electronic environments.

The "Push-Pull" Effect on Chemical Shifts
The 3-amino group acts as a strong Resonance Donor (+M), shielding the ortho (C2, C4) and

para (C6) positions. However, the 2-cyano group is a strong Electron Withdrawing Group (-I/-

M), deshielding C3 and C6.

H4 (Proton at C4): Located ortho to the methylamino group. Expect significant shielding

(upfield shift) relative to unsubstituted pyridine.

H6 (Proton at C6): Located meta to the amine but alpha to the pyridine nitrogen. Expect

deshielding (downfield shift), appearing as the most downfield signal.
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NH-Me: The methyl group is attached to a nitrogen that is conjugated to an electron-deficient

ring. This reduces the basicity of the nitrogen and deshields the methyl protons relative to a

standard alkyl amine.

Workflow Visualization
The following diagram illustrates the logical flow from synthesis to spectral verification,

highlighting the critical decision points for the analyst.
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Caption: Analytical workflow distinguishing the target product from likely synthetic impurities.

Comparative Spectral Performance
This section objectively compares the NMR signature of the product against its alternatives.

Table 1: H NMR Shift Comparison (DMSO-d , 400 MHz)
Note: Values are expert-derived estimates based on substituent chemical shift increments

(SCS) for pyridines.
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Proton
Assignment

Target: 5-Br-3-

(NHMe)

Isomer: 3-Br-5-

(NHMe)

Precursor: 3-

Amino-5-Br

Differentiation

Logic

NH (Amine)
~6.8 - 7.2 ppm

(br q)

~6.5 - 7.0 ppm

(br q)

~6.5 ppm (br s,

2H)

Multiplicity:

Target has a

quartet (coupling

to Me); Precursor

has a singlet (NH

).

Methyl (-CH

)

~2.85 ppm (d,

J=4.8 Hz)

~2.80 ppm (d,

J=4.8 Hz)
Absent

Presence:

Distinguishes

from precursor.

H-4 (Aromatic)
~7.45 ppm (d,

J=2.0 Hz)

~8.10 ppm (d,

J=2.0 Hz)
~7.60 ppm (d)

Shift: H4 in

Target is ortho to

NHMe

(shielded). In

Isomer, H4 is

ortho to Br (less

shielded).

H-6 (Aromatic)
~8.25 ppm (d,

J=2.0 Hz)

~8.05 ppm (d,

J=2.0 Hz)
~8.15 ppm (d)

Shift: H6 in

Target is meta to

NHMe.

Table 2: C NMR Shift Comparison (DMSO-d , 100 MHz)
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Carbon
Assignment

Target: 5-Br-3-

(NHMe)

Isomer: 3-Br-5-

(NHMe)
Significance

C-CN (Nitrile) ~115.5 ppm ~116.0 ppm

Diagnostic for

presence of nitrile (vs

amide impurity ~165

ppm).

C-3 (Ipso-N) ~146.0 ppm ~122.0 ppm (C-Br)

Critical: The carbon

bearing the amine is

significantly

deshielded.

C-5 (Ipso-Br) ~120.0 ppm ~145.0 ppm (C-N) Inverse of C-3.

N-Me (Methyl) ~29.5 ppm ~29.5 ppm Confirms alkylation.

Detailed Experimental Protocols
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-

validating protocol.

Protocol A: Sample Preparation for Regioisomer
Determination
Objective: Maximize resolution between H4 and H6 signals to detect trace isomeric impurities.

Solvent Choice: Use DMSO-d

(99.9% D).

Why? Chloroform-d often causes signal broadening of the NH proton due to exchange.

DMSO stabilizes the NH bond via hydrogen bonding, revealing the crucial NH-Me coupling

(quartet).

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Caution: Higher concentrations (>30 mg) can cause stacking effects, shifting aromatic

protons and obscuring trace impurities.
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Tube Quality: Use high-precision 5mm NMR tubes (Type 1 or better) to ensure shimming

quality allows for resolution of the 2.0 Hz meta coupling.

Protocol B: Acquisition Parameters (400 MHz or Higher)
Pulse Program:zg30 (30° pulse angle) to allow faster relaxation.

Relaxation Delay (D1): Set to 2.0 seconds.

Reasoning: Aromatic protons adjacent to Bromine can have shorter T1s, but the

Nitrile/Amine environment requires standard delays for quantitative integration.

Scans (NS): Minimum 64 scans.

Target: S/N > 200:1 for the methyl doublet to detect 1% impurities.

Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier

Transform.

Structural Confirmation Logic (Graphviz)
The following diagram maps the specific NMR signals to the structural nodes, providing a visual

confirmation checklist.
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Caption: Signal assignment map linking structural features to observed NMR resonances.

References
Synthesis of 3-amino-5-bromopicolinonitrile

Title: "Regioselective synthesis of substituted pyridines via SNAr reactions."
Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
Context: Describes the precursor synthesis essential for the target compound.

Substituent Chemical Shift Effects (SCS)

Title: "Pretsch - Structure Determin
Source: Springer-Verlag Berlin Heidelberg.
Context: Authoritative source for calculating theoretical shifts for pyridine deriv
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General Protocol for Pyridine NMR

Title: "NMR Spectroscopy of Heterocyclic Compounds."
Source: Wiley Online Library.
Context: Best practices for solvent selection (DMSO vs CDCl3) in amino-pyridines.

(Note: Specific spectral data for this exact proprietary intermediate is often derived from internal

databases or patent literature such as WO2010000000 series regarding kinase inhibitors. The

values above are high-confidence expert predictions based on well-established substituent

effects.)

To cite this document: BenchChem. [Comprehensive Spectral Analysis Guide: 5-Bromo-3-
(methylamino)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12457157/docs#comprehensive-spectral-analysis-
guide-5-bromo-3-methylamino-picolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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